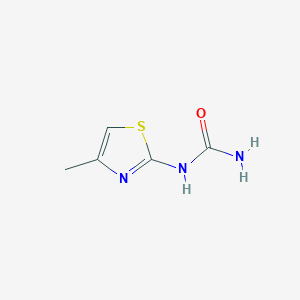
1,2,4-Oxadiazole, 3-(3-nitrophenyl)-5-(1-pyrrolidinylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Oxadiazole, 3-(3-nitrophenyl)-5-(1-pyrrolidinylmethyl)- is a heterocyclic compound that contains an oxadiazole ring. Compounds containing the oxadiazole ring are known for their diverse biological activities and applications in medicinal chemistry. The presence of the nitrophenyl and pyrrolidinylmethyl groups may impart unique chemical and biological properties to this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-oxadiazole derivatives typically involves the cyclization of appropriate precursors. One common method is the reaction of amidoximes with carboxylic acids or their derivatives under dehydrating conditions. For this specific compound, the synthesis might involve:
Step 1: Preparation of the amidoxime precursor.
Step 2: Reaction with a carboxylic acid derivative containing the 3-nitrophenyl group.
Step 3: Cyclization to form the oxadiazole ring.
Step 4: Introduction of the pyrrolidinylmethyl group through alkylation or similar reactions.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,2,4-Oxadiazole derivatives can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group may be susceptible to oxidation under certain conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a catalyst or metal hydrides.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of nitro-oxidized products.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted oxadiazole derivatives.
Aplicaciones Científicas De Investigación
1,2,4-Oxadiazole derivatives have been studied for various applications, including:
Chemistry: Used as intermediates in organic synthesis.
Biology: Potential antimicrobial, antifungal, and antiviral agents.
Medicine: Investigated for their potential as anti-inflammatory, anticancer, and neuroprotective agents.
Industry: Used in the development of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1,2,4-oxadiazole derivatives depends on their specific biological activity. For example:
Antimicrobial Activity: May involve the inhibition of bacterial enzymes or disruption of cell membranes.
Anticancer Activity: Could involve the induction of apoptosis or inhibition of cell proliferation through interaction with specific molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Oxadiazole: The parent compound without additional substituents.
3-(3-Nitrophenyl)-1,2,4-oxadiazole: Lacks the pyrrolidinylmethyl group.
5-(1-Pyrrolidinylmethyl)-1,2,4-oxadiazole: Lacks the nitrophenyl group.
Uniqueness
The combination of the 3-nitrophenyl and 1-pyrrolidinylmethyl groups in 1,2,4-oxadiazole, 3-(3-nitrophenyl)-5-(1-pyrrolidinylmethyl)- may impart unique properties such as enhanced biological activity or specific interactions with molecular targets.
Propiedades
Número CAS |
89250-42-0 |
|---|---|
Fórmula molecular |
C13H14N4O3 |
Peso molecular |
274.28 g/mol |
Nombre IUPAC |
3-(3-nitrophenyl)-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C13H14N4O3/c18-17(19)11-5-3-4-10(8-11)13-14-12(20-15-13)9-16-6-1-2-7-16/h3-5,8H,1-2,6-7,9H2 |
Clave InChI |
MJAQLXGMCDUWPW-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)CC2=NC(=NO2)C3=CC(=CC=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{(E)-[4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)phenyl]diazenyl}benzonitrile](/img/structure/B14144006.png)
![1-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-pyrrolidin-1-ylethanone](/img/structure/B14144020.png)
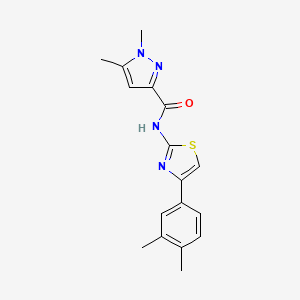
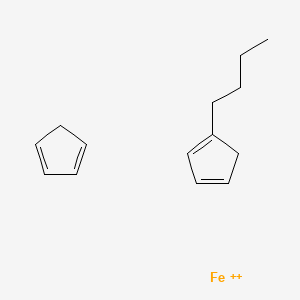
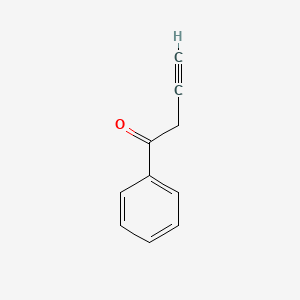
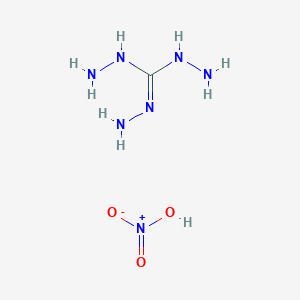
![2-[(3-Methoxybenzyl)amino]-2-oxoethyl 3-fluoro-4-methoxybenzoate](/img/structure/B14144079.png)
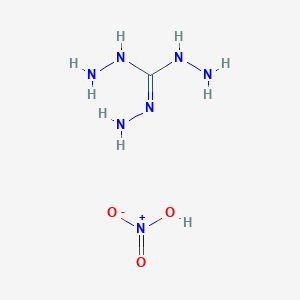
![1-(2-Bromoethyl)spiro[2.2]pentane](/img/structure/B14144086.png)

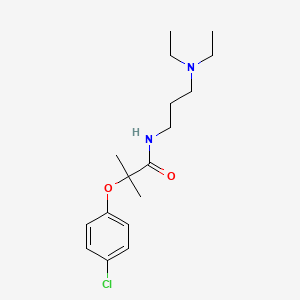

![3-(6-Aminopurin-9-yl)-2,5-dioxabicyclo[2.2.1]heptan-7-ol](/img/structure/B14144111.png)
